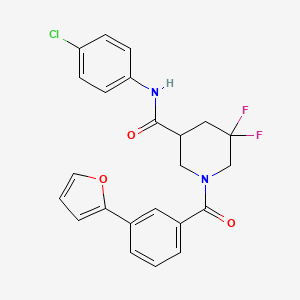

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

説明

CCG-222740 is a potent MRTF/SRF inhibitor. CCG-222740 markedly decreased SRF reporter gene activity and showed a greater inhibitory effect on MRTF/SRF target genes than the previously described MRTF-A inhibitor CCG-203971. CCG-222740 was also five times more potent, with an IC50 of 5 μM, in a fibroblast-mediated collagen contraction assay, was less cytotoxic, and a more potent inhibitor of alpha-smooth muscle actin protein expression than CCG-203971.

作用機序

Target of Action

The primary target of CCG-222740 is the Rho/myocardin-related transcription factor (MRTF) pathway . This pathway is implicated in the hyper-activation of fibroblasts in fibrotic diseases . The compound is a potent inhibitor of alpha-smooth muscle actin protein expression .

Mode of Action

CCG-222740 interacts with its targets by inhibiting the MRTF/SRF pathway . It markedly decreases SRF reporter gene activity and shows a greater inhibitory effect on MRTF/SRF target genes . It also reduces the levels of alpha-smooth muscle actin (α-SMA) expression .

Biochemical Pathways

The compound affects the Rho/MRTF pathway, which is involved in the regulation of actin cytoskeleton and motility . This pathway activates a gene transcription program involved in the expression of structural and cytoskeletal genes, as well as pro-fibrotic genes .

Result of Action

CCG-222740 effectively reduces fibrosis in the skin and blocks melanoma metastasis . It decreases the activation of stellate cells in vitro and in vivo .

Action Environment

The action of CCG-222740 can be influenced by the environment in which it is applied. For instance, in a preclinical model of fibrosis, local delivery of the compound prevented scar tissue formation . In a rabbit model of glaucoma filtration surgery, local delivery of the compound increased the long-term success of the surgery . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of delivery and the specific tissue environment.

生化学分析

Biochemical Properties

CCG-222740 plays a significant role in biochemical reactions, particularly in the Rho/MRTF pathway . It interacts with various enzymes and proteins, including alpha-smooth muscle actin, a biomolecule involved in muscle contraction and cell motility . The nature of these interactions primarily involves the inhibition of the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells .

Cellular Effects

CCG-222740 has profound effects on various types of cells and cellular processes. It influences cell function by reducing the levels of alpha smooth muscle actin (α-SMA) expression, a marker of fibroblast activation . This leads to a decrease in the activation of stellate cells, which are implicated in fibrotic diseases . Furthermore, CCG-222740 modulates inflammatory components of the pancreas in KC mice, decreasing the infiltration of macrophages and increasing CD4 T cells and B cells .

Molecular Mechanism

The molecular mechanism of action of CCG-222740 involves its role as a Rho/MRTF pathway inhibitor . It exerts its effects at the molecular level by binding to and inhibiting the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells . This results in a reduction in the levels of alpha smooth muscle actin (α-SMA) expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CCG-222740 have been observed to change over time. The nanocarrier CCG-222740 formulation gradually releases the inhibitor over 14 days . It has been shown to significantly decrease ACTA2 gene expression and is not cytotoxic in human conjunctival fibroblasts .

Dosage Effects in Animal Models

In animal models, the effects of CCG-222740 vary with different dosages. For instance, in a study involving KC mice, oral administration of CCG-222740 at a dosage of 100 mg/kg/day for 7 days resulted in a significant reduction in α-SMA levels in the pancreas .

Metabolic Pathways

CCG-222740 is involved in the Rho/MRTF pathway . It interacts with various enzymes and cofactors within this pathway, leading to a decrease in the activation of stellate cells

生物活性

Overview

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide, also known as CCG-222740, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of the myocardin-related transcription factor (MRTF) pathway. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H19ClF2N2O3

- CAS Number : 1922098-69-8

- SMILES Notation : C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl

CCG-222740 primarily targets the MRTF/SRF (serum response factor) signaling pathway. This pathway is crucial for regulating gene expression related to the cytoskeleton and cell motility. The compound has been shown to:

- Inhibit SRF Reporter Gene Activity : CCG-222740 significantly reduces the activity of SRF reporter genes, indicating its potential as a transcriptional regulator.

- Impact on Collagen Contraction : In fibroblast-mediated collagen contraction assays, CCG-222740 exhibited an IC50 of 5 μM, demonstrating its potency in modulating fibrotic responses.

- Reduce Alpha-Smooth Muscle Actin Expression : It effectively inhibits the expression of alpha-smooth muscle actin, a marker associated with fibrosis and smooth muscle differentiation.

Antifibrotic Effects

The compound has shown promising results in preclinical models for preventing fibrosis. For instance:

- Skin Fibrosis Models : Local delivery of CCG-222740 was effective in reducing scar tissue formation in animal models of skin fibrosis.

Anticancer Properties

Research indicates potential anticancer applications due to its effects on cellular pathways involved in cancer progression:

- Melanoma Metastasis : CCG-222740 has been reported to block melanoma metastasis by inhibiting the MRTF pathway, which is often upregulated in aggressive tumor phenotypes.

Data Summary and Case Studies

| Study | Findings | IC50/IC90 Values | Remarks |

|---|---|---|---|

| BenchChem Study | Inhibition of SRF activity | IC50 = 5 μM | More potent than previous inhibitors |

| Preclinical Fibrosis Model | Reduced scar tissue formation | Not specified | Effective local delivery |

| Melanoma Research | Blocked metastatic spread | Not specified | Potential for cancer therapy |

特性

IUPAC Name |

N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPYUTZAJWGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of CCG-222740?

A1: CCG-222740 inhibits the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway plays a crucial role in regulating gene expression for cytoskeletal proteins, impacting cellular processes like contraction and motility. While the precise interaction mechanism of CCG-222740 with its target remains unelaborated in the provided research, its inhibitory effect on the MRTF/SRF pathway has been consistently demonstrated. [, , ] One study suggests that CCG-222740 directly binds to Pirin, a protein potentially involved in MRTF/SRF signaling. [] By inhibiting this pathway, CCG-222740 reduces the expression of key proteins involved in fibrosis, such as alpha smooth muscle actin. []

Q2: What is the significance of targeting the MRTF/SRF pathway in the context of fibrosis?

A2: The MRTF/SRF pathway acts as a master regulator of cytoskeletal gene expression, playing a critical role in the development of fibrosis. [] This pathway is activated by mechanical cues and growth factors, leading to the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for the excessive extracellular matrix deposition characteristic of fibrosis. Inhibiting the MRTF/SRF pathway, therefore, presents a promising strategy for preventing and treating fibrotic conditions by reducing myofibroblast differentiation and extracellular matrix production. [, , ]

Q3: How does CCG-222740 compare to other MRTF/SRF pathway inhibitors?

A3: Research indicates that CCG-222740 exhibits higher potency in inhibiting fibroblast-mediated collagen contraction compared to another MRTF/SRF pathway inhibitor, CCG-203971. [] Furthermore, CCG-222740 demonstrates lower cytotoxicity and stronger inhibition of alpha smooth muscle actin expression compared to CCG-203971. [] These findings suggest that CCG-222740 may be a more promising candidate for further development as a therapeutic agent for fibrotic conditions.

Q4: What evidence supports the potential use of CCG-222740 in treating conjunctival fibrosis?

A4: Studies employing a rabbit model of experimental glaucoma filtration surgery showed that local delivery of CCG-222740 significantly increased the long-term success of the surgery and reduced scar tissue formation. [] Importantly, CCG-222740 did not display the epithelial toxicity or systemic side effects associated with mitomycin-C, a commonly used anti-fibrotic agent. [] These findings highlight the therapeutic potential of CCG-222740 in treating conjunctival fibrosis and other ocular fibrotic conditions.

Q5: What is the significance of the finding that CCG-222740 modulates immune cell populations in a mouse model of pancreatic cancer?

A5: While the research provided does not offer specific details on the observed changes in immune cell populations, this finding suggests that CCG-222740 may have a broader impact on the tumor microenvironment beyond its direct effects on stellate cells. [] Further investigation into these immune-modulatory effects could unveil novel therapeutic applications for CCG-222740, particularly in the context of cancer immunotherapy.

Q6: How effective is CCG-222740 in combination with other therapies?

A6: Research suggests that CCG-222740 synergizes with the MEK inhibitor trametinib to reduce cell viability in NRAS-mutant melanoma cell lines. [] This synergistic effect was associated with increased apoptosis and reduced clonogenicity, particularly in cell lines with high intrinsic resistance to trametinib. [] This highlights the potential of combining CCG-222740 with existing therapies to overcome drug resistance and improve treatment outcomes in various cancers.

Q7: What future research directions are suggested by the available data on CCG-222740?

A7: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。